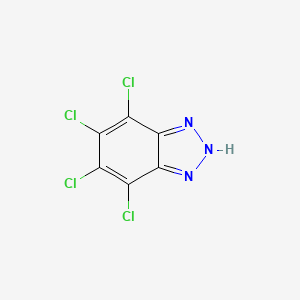

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Description

Properties

IUPAC Name |

4,5,6,7-tetrachloro-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4N3/c7-1-2(8)4(10)6-5(3(1)9)11-13-12-6/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJPBNVCQVDOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C2=NNN=C2C(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30300080 | |

| Record name | 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-10-5 | |

| Record name | MLS000738250 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30300080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

An In-depth Technical Guide to the Physicochemical Properties of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Authored by: A Senior Application Scientist

Introduction: Unveiling a Scaffold of Therapeutic Potential

In the landscape of medicinal chemistry, the benzotriazole scaffold is a recurring motif of significant interest, serving as the foundation for a multitude of compounds with diverse biological activities.[1][2] Within this class, halogenated derivatives have garnered particular attention for their ability to modulate protein-ligand interactions. This compound stands as a compound of interest, not only for its unique chemical structure but also for its close relation to 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt), a well-established and potent inhibitor of Protein Kinase CK2.[1][3][4] CK2 is a crucial serine/threonine kinase frequently overexpressed in cancer cells, making it a prime target for therapeutic intervention.[4]

This guide provides a comprehensive exploration of the core . It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data but also the underlying scientific rationale and methodologies required for its thorough characterization. We will delve into its structural attributes, spectral signature, and key physicochemical parameters, providing field-proven insights into the experimental workflows necessary to validate this compound for further development.

Molecular Identity and Structural Attributes

A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is a bicyclic heterocyclic compound where a benzene ring is fused to a 1,2,3-triazole ring, with chlorine atoms substituting all available positions on the benzene moiety.

| Identifier | Value | Reference |

| CAS Number | 2338-10-5 | [5][6] |

| Molecular Formula | C₆HCl₄N₃ | [5][6] |

| Molecular Weight | 256.90 g/mol | [5][6] |

| SMILES | ClC1=C(Cl)C(=C2N=N[NH]C2=C1Cl)Cl | [5] |

| InChIKey | ZNJPBNVCQVDOJX-UHFFFAOYSA-N | [5] |

| Synonyms | 4,5,6,7-tetrachloro-2H-benzotriazole | [6] |

The structure features a tautomeric proton on the triazole ring, which can reside on N1, N2, or N3, although the 1H-tautomer is generally predominant in benzotriazoles.[7] The extensive chlorination of the benzene ring significantly influences the molecule's electronic properties, enhancing its acidity and lipophilicity compared to the parent benzotriazole.

Computational Physicochemical Properties

In silico predictions serve as an invaluable starting point in drug discovery, guiding experimental design and resource allocation. These calculated parameters provide a preliminary assessment of the molecule's potential drug-like characteristics.

| Property | Predicted Value | Significance in Drug Development | Reference |

| LogP (Octanol/Water Partition Coeff.) | 3.5715 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. | [6] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | Suggests good potential for oral bioavailability (typically TPSA < 140 Ų). | [6] |

| Hydrogen Bond Donors | 1 | The N-H group on the triazole ring can participate in hydrogen bonding. | [6] |

| Hydrogen Bond Acceptors | 2 | The non-protonated nitrogen atoms of the triazole ring can act as H-bond acceptors. | [6] |

| Rotatable Bonds | 0 | The fused ring system imparts significant conformational rigidity, which can be advantageous for binding affinity. | [6] |

These computational insights position this compound as a lipophilic, rigid molecule with favorable TPSA for cell penetration. The primary experimental challenges anticipated are its limited aqueous solubility and the need to precisely characterize its acidic nature.

Synthesis and Purification Workflow

The synthesis of this compound follows established principles of heterocyclic chemistry. A key historical synthesis was reported in the Journal of the American Chemical Society in 1955.[5][8] The general approach involves the diazotization of a corresponding tetrachloro-o-phenylenediamine.

Experimental Protocol: Synthesis

This protocol is adapted from the general synthesis of benzotriazoles.[4][7]

-

Dissolution: Dissolve tetrachloro-o-phenylenediamine in glacial acetic acid and water. Gentle warming may be required.

-

Cooling: Cool the solution to approximately 10-15 °C in an ice bath with continuous stirring.

-

Diazotization: Prepare a concentrated aqueous solution of sodium nitrite. Add this solution dropwise to the cooled diamine solution. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction: Stir the mixture for 1-2 hours at a low temperature, allowing the intramolecular cyclization to complete.

-

Precipitation: Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol-water or toluene) to yield the final product.

-

Validation: Confirm the structure and assess purity using NMR, Mass Spectrometry, and HPLC.

Experimental Physicochemical Characterization

While some databases list properties for this compound as "not available,"[5] a Senior Application Scientist must proceed with a logical experimental plan to determine these critical parameters.

Solubility

The predicted LogP of ~3.57 suggests poor aqueous solubility but good solubility in organic solvents.[6] This is a critical parameter for formulating solutions for biological assays.

Experimental Protocol: Kinetic Solubility Determination using Nephelometry

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is consistent and low (<1%).

-

Incubation: Incubate the plate at room temperature for 2 hours to allow for precipitation to equilibrate.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Analysis: The solubility limit is defined as the highest concentration at which the turbidity is indistinguishable from the buffer-only control.

Causality: This method is chosen for its high-throughput nature, mimicking the conditions of early-stage biological screening where compounds are often diluted from DMSO stocks into aqueous buffers.

Acidity (pKa)

The parent benzotriazole is a weak acid with a pKa of 8.2.[7][9] The four electron-withdrawing chlorine atoms on the benzene ring are expected to significantly increase the acidity of the N-H proton, lowering the pKa. An accurate pKa value is essential for understanding ionization state at physiological pH, which impacts solubility, permeability, and target binding.

Experimental Protocol: pKa Determination by UV-Metric Titration

-

Rationale: This method is ideal for compounds with a chromophore, like benzotriazole, whose UV absorbance spectrum changes as a function of ionization state.

-

Preparation: Prepare a dilute solution of the compound in a co-solvent system (e.g., 10% methanol in water) to ensure solubility across the desired pH range.

-

Titration: Place the solution in a quartz cuvette in a spectrophotometer equipped with a pH probe. Record the full UV spectrum at a series of precise pH values, typically from pH 2 to 12, adjusted by adding small aliquots of standardized HCl and NaOH.

-

Data Analysis: Plot the absorbance at a wavelength that shows the largest change upon ionization versus the pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.

Spectroscopic Profile

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise chemical structure. Due to the molecule's symmetry, a simplified spectrum is expected.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has a high boiling point.

-

¹H NMR: In ¹H NMR, a single, broad peak is expected for the N-H proton, typically in the downfield region (>10 ppm). Due to the tetrachloro-substitution, there are no protons on the benzene ring.

-

¹³C NMR: The ¹³C NMR spectrum will be more informative. Due to symmetry, only three distinct signals are expected for the six carbons of the benzene ring. Two additional signals are expected for the two distinct carbons of the triazole ring. The carbon atoms bonded to chlorine will appear at characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Analysis: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes.

-

Expected Result: The most crucial data is the characteristic isotopic pattern for a molecule containing four chlorine atoms. The ratio of the isotopic peaks (M, M+2, M+4, M+6, M+8) arising from the natural abundance of ³⁵Cl and ³⁷Cl provides definitive confirmation of the presence of four chlorine atoms. The measured exact mass should be within 5 ppm of the calculated theoretical mass for C₆HCl₄N₃.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk.

-

Key Expected Bands:

-

N-H Stretch: A broad band around 3000-3200 cm⁻¹.

-

N=N Stretch: A medium intensity band around 1580-1620 cm⁻¹.

-

C=C Aromatic Stretch: Bands in the 1400-1500 cm⁻¹ region.

-

C-Cl Stretch: Strong bands in the fingerprint region, typically below 800 cm⁻¹.

-

Conclusion: A Profile for Targeted Drug Discovery

This compound presents a compelling profile for researchers in drug development. Its key physicochemical properties—high lipophilicity, a rigid planar structure, and anticipated acidity—are defining features that will govern its biological behavior. The structural analogy to the potent CK2 inhibitor TBBt provides a strong rationale for its investigation as a modulator of protein kinases and other biological targets.[1][3] This guide has outlined the essential computational and experimental workflows required to build a comprehensive and trustworthy dataset for this molecule. By systematically determining its solubility, pKa, and full spectroscopic signature, researchers can confidently advance this scaffold into biological screening and structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics.

References

-

ChemSynthesis. (2024). This compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Available at: [Link]

-

ResearchGate. (n.d.). Physico-chemical Properties of Benzotriazole derivatives. Available at: [Link]

-

GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available at: [Link]

-

ResearchGate. (n.d.). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. Available at: [Link]

-

Wikipedia. (n.d.). Benzotriazole. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Available at: [Link]

-

Journal of the American Chemical Society. (1955). Preparation, Structure and Properties of 4,5,6,7-Tetrachlorobenzotriazole and its 1- and 2-Substitution Products. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzotriazole: An overview on its versatile biological behavior. Available at: [Link]

-

Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Available at: [Link]

-

ResearchGate. (2024). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. Available at: [Link]

-

IRO Water Treatment. (n.d.). Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole. Available at: [Link]

-

ChemBK. (n.d.). BTA. Available at: [Link]

-

University of Science and Technology of China. (n.d.). Regioselective Synthesis of 1, 2, 3-Triazole Derivatives via 1, 3-Dipolar Cycloaddition Reactions in Water. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71490, 1H-Benzotriazole, 4,5,6,7-tetrahydro-. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. Available at: [Link]

-

American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Available at: [Link]

-

Asian Journal of Chemistry. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Sub- stituted -1- Hydroxy-1,2,3-Benzotriazoles. Available at: [Link]

-

ResearchGate. (2022). 4-(4-(((1H-Benzo[d][5][7][10]triazol-1-yl)oxy)methyl). Available at: [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Benzotriazole - Wikipedia [en.wikipedia.org]

- 10. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole CAS number 2338-10-5

An In-Depth Technical Guide to 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole (CAS No. 2338-10-5)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on this compound. We will delve into its fundamental properties, synthesis, core applications, and safety protocols, offering field-proven insights and validated methodologies.

Introduction and Strategic Importance

This compound, hereafter referred to as TCBt, is a halogenated heterocyclic compound belonging to the benzotriazole family. The strategic placement of four electron-withdrawing chlorine atoms on the benzene ring significantly modulates the electronic properties of the benzotriazole core. This structural modification enhances the acidity of the N-H proton and improves the leaving group potential of its corresponding anion, making TCBt a valuable tool in synthetic organic chemistry and a compelling scaffold in medicinal chemistry.

While its parent compound, benzotriazole, is widely recognized as a corrosion inhibitor, TCBt and its halogenated analogs are particularly noted for their roles as:

-

Additives in Peptide Synthesis: Functioning as superior activating agents to facilitate amide bond formation while mitigating racemization.

-

Kinase Inhibitor Scaffolds: Serving as a foundational structure for the development of potent and selective inhibitors for critical enzyme targets, most notably Protein Kinase CK2.[1]

This guide will elucidate the causality behind its utility in these domains, providing both the theoretical framework and practical protocols necessary for its effective application in a research setting.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application. TCBt is a solid material whose characteristics are defined by its heavily chlorinated aromatic system.

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 2338-10-5 | [2][3] |

| Molecular Formula | C₆HCl₄N₃ | [2][3] |

| Molecular Weight | 256.90 g/mol | [2][3] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [3] |

| logP | 3.57 | [3] |

| SMILES | C1(=C(C(=C2C(=C1Cl)NN=N2)Cl)Cl)Cl | [3] |

graph "TCBt_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.75!"]; N3 [label="NH", pos="1.2,0.75!"];

C1 [label="C", pos="-1.2,-0.75!"]; C2 [label="C", pos="0,-1.5!"]; C3 [label="C", pos="1.2,-0.75!"]; C4 [label="C", pos="1.2,0!"]; C5 [label="C", pos="-1.2,0!"];

Cl1 [label="Cl", pos="-2.4,-1.5!"]; Cl2 [label="Cl", pos="0,-3!"]; Cl3 [label="Cl", pos="2.4,-1.5!"]; Cl4 [label="Cl", pos="2.4,0.75!"];

N1 -- N2; N2 -- C5; C5 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- N3; N3 -- N1; C4 -- C5 [style=invis]; // for structure

C1 -- Cl1; C2 -- Cl2; C3 -- Cl3; C4 -- Cl4;

// Double bonds N1 -- N2 [style=invis]; N2 -- C5 [style=invis]; C5 -- C1 [penwidth=3]; C1 -- C2 [style=invis]; C2 -- C3 [penwidth=3]; C3 -- C4 [style=invis]; C4 -- N3 [style=invis]; N3 -- N1 [penwidth=3]; }

Caption: Chemical Structure of TCBt.

Synthesis and Characterization Protocol

The synthesis of benzotriazoles is a well-established process, typically involving the diazotization of o-phenylenediamines. For TCBt, the precursor is 3,4,5,6-tetrachloro-1,2-phenylenediamine.

Caption: Synthetic pathway to TCBt.

Protocol 3.1: Synthesis of this compound

This protocol is adapted from the general synthesis of benzotriazoles.[4]

-

Dissolution: In a suitable reaction vessel, dissolve 1 equivalent of 3,4,5,6-tetrachloro-1,2-phenylenediamine in a mixture of glacial acetic acid and water. Gentle warming may be required to achieve a clear solution.

-

Cooling: Place the vessel in an ice-water bath and cool the solution to 0-5°C with stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in cold water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 10°C. Causality: This step forms the crucial diazonium salt intermediate. Maintaining a low temperature is critical to prevent its premature decomposition.

-

Cyclization & Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 1-2 hours. The intramolecular cyclization occurs during this phase, leading to the formation of the triazole ring.

-

Precipitation & Isolation: Cool the reaction mixture again in an ice bath to precipitate the TCBt product. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water to remove residual salts and acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield high-purity TCBt.

Characterization Workflow

The identity and purity of the synthesized TCBt must be confirmed through a multi-technique approach:

-

¹H NMR: A single, broad peak in the downfield region (typically > 10 ppm) corresponding to the N-H proton.

-

¹³C NMR: Will show distinct signals for the chlorinated aromatic carbons.

-

FT-IR: Characteristic peaks for N-H stretching (~3100-3000 cm⁻¹), N=N stretching (~1600 cm⁻¹), and C-Cl stretching (~800-600 cm⁻¹).

-

Mass Spectrometry (HRMS): Provides the exact mass, confirming the molecular formula C₆HCl₄N₃. The isotopic pattern from the four chlorine atoms will be a definitive signature.

Core Application: Peptide Coupling Additive

In peptide synthesis, carbodiimides like DCC or EDC are used to activate the carboxylic acid of an amino acid. However, this process can lead to side reactions and racemization. Benzotriazole-based additives are introduced to trap the activated acid as a less reactive, but more stable, active ester, which then cleanly reacts with the amine component of the next amino acid.

The electron-withdrawing chlorine atoms in TCBt make it a more acidic and effective leaving group compared to the standard additive, 1-hydroxybenzotriazole (HOBt). This enhanced reactivity can accelerate coupling times and improve yields, especially for sterically hindered amino acids.

Caption: TCBt-mediated peptide coupling workflow.

Protocol 4.1: TCBt-Mediated Peptide Coupling

-

Pre-activation: In an appropriate aprotic solvent (e.g., DMF or DCM), dissolve the N-protected amino acid (1.0 eq.) and TCBt (1.0 eq.).

-

Activation: Add the carbodiimide coupling reagent (e.g., EDC·HCl, 1.1 eq.) to the solution and stir at 0°C for 15-30 minutes. Causality: This allows for the formation of the TCBt active ester before the introduction of the amine component, minimizing potential side reactions.

-

Coupling: Add the C-protected amino acid or peptide (amine component, 1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS), typically 2-12 hours.

-

Work-up & Purification: Perform an aqueous work-up to remove the urea byproduct and excess reagents. The resulting peptide is then purified using standard techniques such as flash chromatography or preparative HPLC.

Core Application: Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human cancers, making it a prime therapeutic target. Halogenated benzotriazoles are a well-established class of potent and selective CK2 inhibitors. The most studied member is 4,5,6,7-tetrabromobenzotriazole (TBBt), which acts as an ATP-competitive inhibitor.[5][6][7]

Given its structural similarity, TCBt is a close analog of TBBt and is also a potent inhibitor of CK2.[1] The four chlorine atoms occupy the same positions as the bromine atoms in TBBt, allowing it to fit into the ATP-binding pocket of the enzyme and disrupt its catalytic activity.

Caption: Mechanism of TCBt as a CK2 inhibitor.

The development of such inhibitors is crucial for probing the biological functions of CK2 and for developing novel anti-cancer therapeutics. The inhibitory activity of TCBt can be assessed using standard in vitro kinase assays.

Protocol 5.1: In Vitro CK2 Kinase Assay

-

Reagents: Recombinant human CK2 enzyme, a specific peptide substrate (e.g., RRRADDSDDDDD), ATP (with γ-³²P-ATP for radiometric detection or cold ATP for antibody-based detection), and a buffer solution (e.g., Tris-HCl, MgCl₂, DTT).

-

Inhibitor Preparation: Prepare a stock solution of TCBt in DMSO and create a series of dilutions to test a range of concentrations.

-

Reaction Setup: In a microplate, combine the CK2 enzyme, peptide substrate, and varying concentrations of TCBt. Allow a short pre-incubation period (10-15 minutes). Causality: This allows the inhibitor to bind to the enzyme before the phosphorylation reaction begins.

-

Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 20 minutes).

-

Termination & Detection: Stop the reaction (e.g., by adding phosphoric acid). Detect the amount of substrate phosphorylation. For radiometric assays, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. For other methods (e.g., ADP-Glo™), luminescence is measured.

-

Data Analysis: Plot the percentage of inhibition against the TCBt concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

Proper handling of TCBt is essential to ensure laboratory safety. The compound is classified with specific hazards that necessitate careful procedures.

Table 2: GHS Hazard Information for TCBt

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H320: Causes eye irritation. | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Data sourced from ChemScene.[3] |

Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling TCBt.

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

-

Storage: Store the compound in a tightly sealed container in a dry, cool environment, ideally between 2-8°C, away from incompatible materials.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Outlook

This compound is more than a simple chlorinated heterocycle; it is a precision tool for chemists and biologists. Its enhanced electronic properties make it a superior additive for challenging peptide couplings, while its structural analogy to known kinase inhibitors positions it as a valuable scaffold for drug discovery, particularly in oncology.

Future research will likely focus on expanding its utility in bioconjugation chemistry, developing novel derivatives with tailored selectivity for other kinase targets, and leveraging its unique properties in materials science. The protocols and insights provided in this guide form a solid foundation for researchers to confidently and effectively utilize TCBt in their own innovative applications.

References

-

Wikipedia. Benzotriazole. [Link]

-

Di Fusco, M., et al. (2020). Benzotriazole: An overview on its versatile biological behavior. PMC. [Link]

-

PubChem. 1H-Benzotriazole, 4,5,6,7-tetrahydro-. [Link]

-

ChemSynthesis. This compound. [Link]

-

The Good Scents Company. benzotriazole 1,2,3-triaza-1H-indene. [Link]

- Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [No direct URL available]

-

ChemWorld. SAFETY DATA SHEET. [Link]

-

PubMed. Synthesis of new analogs of benzotriazole, benzimidazole and phthalimide--potential inhibitors of human protein kinase CK2. [Link]

-

ResearchGate. (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. [Link]

-

PubChem. 4,5,6,7-Tetrabromobenzotriazole. [Link]

-

Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry, 316(1-2), 87-9. [Link]

-

SignaGen Laboratories. 4,5,6,7-Tetrabromobenzotriazole. [Link]

-

3M. Safety Data Sheet. [Link]

-

Organic Syntheses. 1,2,3-benzotriazole. [Link]

-

Bretner, M., et al. (2008). New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole. Molecular and Cellular Biochemistry. [Link]

-

PubMed Central. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemscene.com [chemscene.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. New inhibitors of protein kinase CK2, analogues of benzimidazole and benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. signagen.com [signagen.com]

- 7. researchgate.net [researchgate.net]

- 8. multimedia.3m.com [multimedia.3m.com]

An In-Depth Technical Guide to 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole: Synthesis, Characterization, and Application as a Protein Kinase CK2 Inhibitor

This technical guide provides a comprehensive overview of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into its chemical properties, provides a detailed methodology for its synthesis and characterization, and explores its primary application as a potent inhibitor of Protein Kinase CK2. The information presented herein is intended to empower researchers, scientists, and drug development professionals with the technical knowledge required for the effective utilization of this compound in their studies.

Introduction: The Significance of Halogenated Benzotriazoles

Benzotriazole and its derivatives are a versatile class of compounds with a broad spectrum of applications, ranging from corrosion inhibition to their use as synthetic auxiliaries.[1] In the realm of medicinal chemistry, the introduction of halogen atoms to the benzotriazole scaffold has been a pivotal strategy in the development of highly potent and selective enzyme inhibitors. This compound belongs to this class of halogenated benzotriazoles, which have emerged as powerful tools for studying and targeting key cellular signaling pathways.

The primary biological target of many halogenated benzotriazoles is Protein Kinase CK2, a constitutively active serine/threonine kinase that is frequently overexpressed in various forms of cancer.[2] CK2 plays a crucial role in promoting cell growth, proliferation, and survival, making it an attractive target for anticancer drug development.[2][3] The tetrabromo analog of the title compound, 4,5,6,7-tetrabromobenzotriazole (TBBt), is a well-established and widely used selective inhibitor of CK2.[3] This guide will focus on the tetrachloro derivative, providing a detailed examination of its properties and potential as a valuable research tool.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, formulation, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆HCl₄N₃ | [4][5] |

| Molecular Weight | 256.90 g/mol | [4][5] |

| CAS Number | 2338-10-5 | [4][5] |

| Appearance | Predicted to be a white to off-white solid | Inferred from related compounds |

| Purity | Commercially available at ≥98% | [5] |

| Storage | Sealed in a dry environment at 2-8°C | [5] |

| SMILES | ClC1=C(Cl)C2=NNC(=C2C1=Cl)Cl | [4] |

| InChI Key | ZNJPBNVCQVDOJX-UHFFFAOYSA-N | Inferred from structure |

Spectroscopic Characterization

While specific, publicly available spectra for this compound are limited, the expected spectroscopic data can be predicted based on its structure and comparison with related compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A single, broad signal is expected for the N-H proton of the triazole ring. The chemical shift of this proton can be influenced by the solvent and concentration.

-

¹³C NMR: The spectrum will show distinct signals for the six carbon atoms of the benzotriazole core. The carbons attached to chlorine atoms will exhibit chemical shifts further downfield compared to the parent benzotriazole. Due to the symmetry of the tetrachlorination pattern, a simplified spectrum with fewer than six signals for the aromatic carbons might be observed.[6]

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The mass spectrum would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. The characteristic isotopic pattern of the four chlorine atoms will be a key feature for its identification.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands for the N-H stretching of the triazole ring (typically in the range of 3200-3400 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl stretching vibrations.

-

Synthesis and Purification

The synthesis of this compound can be achieved through the direct chlorination of 1H-benzotriazole. The following protocol is a generalized procedure adapted from established methods for the halogenation of benzotriazoles.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Benzotriazole

-

Chlorinating agent (e.g., chlorine gas, sulfuryl chloride, or N-chlorosuccinimide)

-

Suitable solvent (e.g., glacial acetic acid, chloroform, or carbon tetrachloride)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a well-ventilated fume hood, dissolve 1H-benzotriazole in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add the chlorinating agent to the cooled solution with vigorous stirring. The reaction is exothermic and the temperature should be carefully monitored and maintained below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water to remove any residual acid and inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

Diagram of Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Application in Drug Development: Inhibition of Protein Kinase CK2

The primary and most significant application of this compound in the field of drug development is its role as a potent and selective inhibitor of Protein Kinase CK2.

Mechanism of Action

Halogenated benzotriazoles, including the tetrachloro- derivative, act as ATP-competitive inhibitors of CK2.[7] This means they bind to the ATP-binding pocket of the kinase, preventing the binding of its natural co-substrate, ATP, and thereby inhibiting the phosphorylation of its downstream protein substrates.[7] The high affinity and selectivity of these compounds for CK2 are attributed to the specific interactions between the halogen atoms and the amino acid residues within the ATP-binding site.[8] Structural studies on the binding of brominated benzotriazoles to CK2 have revealed that the halogen atoms can form halogen bonds and hydrophobic interactions that contribute significantly to the binding affinity.[7][8]

Diagram of CK2 Inhibition:

Caption: Mechanism of Protein Kinase CK2 inhibition.

Experimental Protocol: In Vitro CK2 Kinase Assay

To evaluate the inhibitory potency of this compound, a standard in vitro kinase assay can be performed.

Materials:

-

Recombinant human Protein Kinase CK2 (α subunit or holoenzyme)

-

Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)

-

This compound (dissolved in DMSO)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper or other means of separating substrate from ATP

-

Scintillation counter (for radioactive assays) or luminometer (for non-radioactive assays)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, the CK2 enzyme, and the peptide substrate.

-

Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the mixture at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).

-

Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radioactive assays) or by adding the detection reagents (for non-radioactive assays).

-

Quantify the amount of phosphorylated substrate using a scintillation counter or a luminometer.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Comparative Analysis

While the IC₅₀ value for this compound is not as widely reported as its tetrabromo analog, studies on various halogenated benzotriazoles have shown that the nature and position of the halogen atoms significantly influence the inhibitory potency.[9] Generally, the inhibitory activity increases with the size and hydrophobicity of the halogen substituent.[9] Therefore, it is expected that the tetrachloro- derivative will exhibit potent CK2 inhibition, likely in the sub-micromolar range, similar to TBBt (IC₅₀ ≈ 0.3 µM).[3]

Safety and Handling

As a chlorinated organic compound and a potential bioactive molecule, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable chemical entity for researchers in the fields of chemical biology and drug discovery. Its straightforward synthesis and its potent inhibitory activity against Protein Kinase CK2 make it an important tool for investigating the roles of this kinase in health and disease. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application, with the aim of facilitating its use in advancing scientific research. As with any potent biological probe, careful experimental design and execution are paramount to obtaining reliable and reproducible results.

References

-

ChemSynthesis. (2025, May 20). This compound. Retrieved from [Link]

- Poznanski, J., et al. (2020). Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. Journal of Medicinal Chemistry, 63(15), 8434–8451.

-

American Chemical Society. (n.d.). Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2. ACS Publications. Retrieved from [Link]

- Paprocki, D., et al. (2021). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 26(11), 3163.

-

MDPI. (2021, May 25). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole, 4,5,6,7-tetrahydro-. Retrieved from [Link]

-

Semantic Scholar. (2024, May 3). Recent Advances in the Discovery of CK2 Inhibitors. Retrieved from [Link]

- Prudent, R., et al. (2010). In vitro and in vivo assays of protein kinase CK2 activity. Methods in Enzymology, 485, 597–610.

-

Organic Syntheses. (2019, January 11). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

- Wu, Y.-M., et al. (2005). Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt. Synthesis, 2005(8), 1314–1318.

-

ResearchGate. (n.d.). 1H and 13C NMR spectra signals of 1 in DMSO-d6, showing the presence of the.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

MDPI. (n.d.). The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. Retrieved from [Link]

-

ResearchGate. (n.d.). Assessment of CK2 kinase activity. CK2 inhibitors efficiently inhibit.... Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

Sources

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemscene.com [chemscene.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Halogen Atoms in the Protein–Ligand System. Structural and Thermodynamic Studies of the Binding of Bromobenzotriazoles by the Catalytic Subunit of Human Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.ibb.waw.pl [eprints.ibb.waw.pl]

synthesis and characterization of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

An In-depth Technical Guide to the Synthesis and Characterization of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and rigorous analytical validation. We will explore two primary synthetic routes—direct chlorination and diazotization of a precursor—and detail the spectroscopic and physical methods required to confirm the molecule's identity, structure, and purity.

Introduction and Significance

This compound is a derivative of benzotriazole, a bicyclic compound composed of a benzene ring fused to a 1,2,3-triazole ring. The extensive chlorination of the benzene moiety dramatically alters the molecule's electronic properties, lipophilicity, and reactivity, making it a valuable scaffold in various research domains. Benzotriazole derivatives are known for their diverse biological activities, including roles as protein kinase inhibitors.[1] For instance, the brominated analogue, 4,5,6,7-tetrabromobenzotriazole (TBBt), is a potent and selective inhibitor of protein kinase CK2, a target often implicated in cancer.[2][3] The tetrachloro derivative is therefore a compound of interest for developing analogous inhibitors and other functional molecules.

Accurate synthesis and unambiguous characterization are paramount to any subsequent application. This guide provides the necessary protocols and rationale to empower researchers in their pursuit of novel therapeutics and materials based on this versatile chemical entity.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through two principal methods. The choice of method depends on the availability of starting materials, desired scale, and safety considerations.

Route 1: Direct Chlorination of Benzotriazole

This method is direct and has been reported to produce a high yield. However, it involves the use of aqua regia (a freshly prepared mixture of concentrated nitric acid and hydrochloric acid), which is a highly corrosive and oxidizing agent. This aggressive reagent facilitates the exhaustive chlorination of the aromatic ring of the unsubstituted benzotriazole.

Causality Behind Experimental Choices:

-

Aqua Regia: This reagent is chosen for its powerful chlorinating capability, which is necessary to overcome the relative deactivation of the benzene ring and achieve full substitution.

-

High Yield: The reported 87% yield makes this an attractive option for its efficiency.[4][5]

Experimental Protocol: Direct Chlorination

-

Preparation: In a well-ventilated fume hood, carefully prepare aqua regia by mixing one volume of concentrated nitric acid with three volumes of concentrated hydrochloric acid.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzotriazole.

-

Reagent Addition: Slowly add the freshly prepared aqua regia to the benzotriazole. The reaction is exothermic and will likely produce nitrogen oxides; careful, slow addition and potential cooling are advised.

-

Reaction: Heat the mixture under reflux for a duration determined by reaction monitoring (e.g., via Thin Layer Chromatography).

-

Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The solid product will precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry. Recrystallization from a suitable solvent system (e.g., methanol-water or ethanol-water) is essential to achieve high purity.[4]

Route 2: Diazotization of 3,4,5,6-Tetrachloro-1,2-phenylenediamine

This classic and highly reliable method for forming the benzotriazole ring system involves the diazotization of an ortho-phenylenediamine.[6] This route offers greater control and avoids the extremely harsh conditions of direct chlorination, making it suitable for precursors with sensitive functional groups.

Causality Behind Experimental Choices:

-

Starting Material: The synthesis begins with a pre-functionalized precursor, 3,4,5,6-tetrachloro-1,2-phenylenediamine. This ensures the final product has the desired chlorination pattern.

-

Diazotization Reagent: Sodium nitrite (NaNO₂) in an acidic medium (like acetic acid) is the standard reagent for converting a primary aromatic amine into a diazonium salt.[6]

-

Low Temperature: The reaction is conducted at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yield.

-

Intramolecular Cyclization: The key to this synthesis is the ortho-positioning of the second amino group, which acts as an intramolecular nucleophile, attacking the newly formed diazonium salt to close the five-membered triazole ring. This reaction is generally not reversible.[6]

Experimental Protocol: Diazotization and Cyclization

-

Precursor Dissolution: Dissolve 3,4,5,6-tetrachloro-1,2-phenylenediamine in glacial acetic acid within a beaker. Gentle warming may be required.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with continuous magnetic stirring. Maintaining this temperature is critical for the stability of the intermediate diazonium salt.

-

Nitrite Solution: In a separate vessel, prepare an aqueous solution of sodium nitrite.

-

Diazotization: Add the sodium nitrite solution dropwise to the cooled diamine solution. Stir vigorously and monitor the temperature to ensure it remains below 5 °C.

-

Reaction: Allow the mixture to stir at low temperature for approximately 30-60 minutes after the addition is complete to ensure full conversion to the benzotriazole.

-

Isolation and Purification: Pour the reaction mixture into cold water to precipitate the crude this compound. Collect the solid by vacuum filtration, wash with water, and dry. Further purification is achieved by recrystallization.

Diagram: Synthetic Workflow via Diazotization

Caption: Workflow for the synthesis of the target compound via diazotization.

Characterization and Analytical Validation

Unambiguous characterization is essential to confirm the successful synthesis of this compound and to establish its purity. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

A preliminary assessment of the compound's physical properties provides the first checkpoint for its identity.

| Property | Value | Source |

| Molecular Formula | C₆HCl₄N₃ | [7][8] |

| Molecular Weight | 256.90 g/mol | [7][8] |

| Appearance | White to off-white solid | [9] |

| Melting Point | Data not consistently available in searches; requires experimental determination. | |

| Storage | Store sealed in a dry environment at 2-8 °C. | [8][10] |

Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information, confirming the connectivity of atoms and the presence of key functional groups.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum is expected to be simple. The most prominent feature will be a single, broad peak in the downfield region (typically >10 ppm) corresponding to the acidic N-H proton of the triazole ring. The absence of other aromatic proton signals confirms the full tetrachlorination of the benzene ring.

-

¹³C NMR: Due to the molecule's symmetry, the proton-decoupled ¹³C NMR spectrum will show fewer than six signals for the aromatic carbons. Two distinct signals are expected for the chlorinated carbons and one for the carbons at the ring junction.

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands to look for include:

-

N-H Stretch: A broad absorption band in the region of 3000-3300 cm⁻¹.

-

N=N Stretch: A weak to medium absorption band around 1580-1650 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong absorption bands in the fingerprint region, typically below 800 cm⁻¹.

3.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For chlorinated benzotriazoles, characteristic absorption maxima (λmax) are observed. Based on published data for similar compounds, one would expect strong π → π* transitions at shorter wavelengths and a weaker n → π* transition at a longer wavelength.[4][11]

3.2.4. Mass Spectrometry (MS) Mass spectrometry is the definitive technique for confirming the molecular weight. The high-resolution mass spectrum (HRMS) will provide an exact mass that corresponds to the molecular formula C₆HCl₄N₃. Furthermore, the mass spectrum will exhibit a highly characteristic isotopic cluster pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes), serving as a powerful confirmation of the compound's elemental composition.

Diagram: Analytical Characterization Workflow

Caption: A logical workflow for the analytical validation of the target compound.

Conclusion

This guide has detailed robust and verifiable methodologies for the . By providing not just the protocols but also the underlying scientific rationale, we aim to equip researchers with the expertise needed to confidently produce and validate this important chemical building block. The direct chlorination route offers high yield but requires handling of aggressive reagents, while the diazotization pathway provides a more controlled, classical approach. The analytical workflow described herein establishes a self-validating system to ensure the high purity and structural integrity of the final product, which is the essential foundation for its successful application in drug discovery and materials science.

References

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemscene.com [chemscene.com]

- 9. Benzotriazole - Wikipedia [en.wikipedia.org]

- 10. This compound | 2338-10-5 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole solubility in DMSO

An In-Depth Technical Guide to the Solubility of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole in DMSO

Abstract

Introduction: The Significance of this compound

This compound is a halogenated heterocyclic compound belonging to the benzotriazole family. Benzotriazoles are a class of molecules with a wide range of applications, serving as corrosion inhibitors, UV stabilizers, and as key scaffolds in medicinal chemistry.[1][2] The introduction of four chlorine atoms to the benzene ring significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it a compound of interest in various research and development endeavors, including its potential as an inhibitor of protein kinase 2 (CK2).[3]

The solubility of a compound is a fundamental physicochemical property that dictates its utility in numerous applications, from chemical synthesis to high-throughput screening in drug discovery.[4] Dimethyl Sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in these fields due to its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.[5][6][7] Therefore, a thorough understanding of the solubility of this compound in DMSO is paramount for its effective utilization.

Physicochemical Properties and Inferred Solubility

2.1. This compound: A Profile

| Property | Value | Source |

| CAS Number | 2338-10-5 | [8] |

| Molecular Formula | C₆HCl₄N₃ | [8][9] |

| Molecular Weight | 256.90 g/mol | [8][9] |

| Appearance | Solid (inferred) | |

| LogP | 3.5715 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Hydrogen Bond Donors | 1 | [8] |

The high LogP value suggests a significant degree of lipophilicity, which is expected due to the presence of four chlorine atoms. This high lipophilicity can sometimes be a limiting factor for solubility in aqueous media, but it can be favorable in certain organic solvents.

2.2. Dimethyl Sulfoxide (DMSO): The "Super Solvent"

DMSO is a highly polar, water-miscible organic liquid with a relatively high boiling point.[5][6] Its reputation as a "super solvent" stems from its ability to dissolve a wide array of substances, including many that are poorly soluble in other common organic solvents.[5][10] This capability is attributed to its high dielectric constant and its nature as a polar aprotic solvent.

2.3. Inferred Solubility of this compound in DMSO

While quantitative data is not available, we can infer the likely solubility based on the principles of "like dissolves like" and the known properties of similar compounds. The parent compound, benzotriazole, is soluble in many organic solvents.[11] The tetrachloro- substitution increases the molecular weight and lipophilicity. However, DMSO is known to be an excellent solvent for a wide range of organic compounds, including those with halogen substitutions.[10] Given DMSO's powerful solvent properties, it is reasonable to expect that this compound will exhibit moderate to high solubility in DMSO.

Experimental Determination of Solubility: A Validated Protocol

The following protocol describes the isothermal shake-flask method, a gold-standard technique for determining the equilibrium solubility of a solid in a liquid solvent.

3.1. Materials and Equipment

-

This compound (purity ≥98%)[8]

-

Anhydrous DMSO (ACS grade or higher)[5]

-

Analytical balance (± 0.0001 g)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated micropipettes

-

HPLC-UV or a suitable quantitative analytical instrument

-

Class A volumetric flasks and glassware

-

Syringe filters (0.22 µm, PTFE or other DMSO-compatible material)

3.2. Step-by-Step Methodology

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into several vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Add a precise volume of anhydrous DMSO to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant using a calibrated micropipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

Accurately dilute a known volume of the filtered supernatant with DMSO to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (HPLC-UV Example):

-

Prepare a series of calibration standards of this compound in DMSO of known concentrations.

-

Analyze the calibration standards and the diluted sample by HPLC-UV.

-

Construct a calibration curve by plotting the peak area versus concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

3.3. Diagram of Experimental Workflow

Caption: Workflow for determining the solubility of this compound in DMSO.

Data Interpretation and Reporting

The solubility should be reported as the mean of multiple independent determinations, along with the standard deviation, to indicate the precision of the measurement. The temperature at which the solubility was determined must also be clearly stated, as solubility is temperature-dependent.

Conclusion

While a definitive, published value for the solubility of this compound in DMSO is currently elusive, this guide provides a strong foundation for its estimation and empirical determination. Based on the chemical properties of the solute and the well-established solvent capabilities of DMSO, a moderate to high solubility is anticipated. The detailed experimental protocol herein offers a reliable and validated method for researchers to obtain precise and accurate solubility data, which is essential for advancing research and development involving this compound.

References

-

AA BLOCKS, INC. This compound. [Link]

-

ChemSynthesis. This compound. [Link]

-

GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

-

PMC. Benzotriazole: An overview on its versatile biological behavior. [Link]

-

Wikipedia. Benzotriazole. [Link]

-

PMC. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

-

Journal of the American Chemical Society. Preparation, Structure and Properties of 4,5,6,7-Tetrachlorobenzotriazole and its 1- and 2-Substitution Products. [Link]

-

Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

gChem Global. DMSO. [Link]

-

Supporting Information. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

PubMed Central. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. [Link]

-

PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

-

Wikipedia. Solvent. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Benzotriazole - Wikipedia [en.wikipedia.org]

- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 7. Dimethyl sulfoxide | DMSO | solvent | TargetMol [targetmol.com]

- 8. chemscene.com [chemscene.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. ptacts.uspto.gov [ptacts.uspto.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Analytical Standards of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

Abstract

This technical guide provides a comprehensive framework for the establishment of analytical standards for 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole, a compound of interest in drug development and chemical research. In the absence of commercially available certified reference materials (CRMs), this document outlines a systematic approach for the synthesis, purification, characterization, and qualification of this material to serve as a high-quality in-house analytical standard. We will delve into the rationale behind the selection of synthetic and purification methodologies, predict the expected spectroscopic fingerprints for identity confirmation, and propose robust chromatographic methods for purity assessment and quantitative analysis. Furthermore, this guide details a stability testing protocol in accordance with ICH guidelines to ensure the ongoing integrity of the standard. This document is intended for researchers, analytical scientists, and quality control professionals who require a well-characterized standard of this compound for their work.

Introduction: The Need for a Well-Characterized Standard

This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any chemical entity in a regulated research and development environment, the ability to accurately and precisely quantify and identify this molecule is paramount. This necessitates the availability of a well-characterized analytical standard. An analytical standard serves as a benchmark against which samples of unknown content are compared. Its purity, identity, and stability must be rigorously established to ensure the validity of any analytical data generated.

Currently, there is a lack of commercially available Certified Reference Materials (CRMs) for this compound. Therefore, laboratories must either source the material from a chemical supplier and perform their own comprehensive qualification or synthesize it in-house. This guide provides a roadmap for the latter, detailing a complete workflow from synthesis to a fully qualified analytical standard.

Synthesis and Purification

The foundation of a reliable analytical standard is a robust and reproducible synthetic route followed by a rigorous purification process.

Synthesis via Chlorination of Benzotriazole

The most direct and historically documented method for the preparation of this compound is the exhaustive chlorination of the parent benzotriazole. A foundational study by Wiley, Hussung, and Moffat in 1955 describes the synthesis in an 87% yield by the chlorination of benzotriazole with aqua regia[1].

Reaction Scheme:

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4,5,6,7-Tetrachloro-1H-1,2,3-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,5,6,7-tetrachloro-1H-1,2,3-benzotriazole. As a potent and selective inhibitor of protein kinase CK2, this compound and its analogues are of significant interest in drug discovery, particularly in oncology. A thorough understanding of its structural characterization is paramount. This guide will delve into the theoretical basis for the expected ¹H NMR spectrum, a detailed interpretation of the spectral data, and a field-proven experimental protocol for its acquisition. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Role of NMR in the Structural Elucidation of Heterocyclic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the structure and dynamics of molecules.[1] For complex heterocyclic systems such as this compound, ¹H NMR is the primary method for confirming its identity and purity. The unique electronic environment of each proton in the molecule gives rise to a distinct resonance signal, the chemical shift of which is highly sensitive to the surrounding atomic and molecular structure.

The subject of this guide, this compound, presents a simplified yet informative ¹H NMR spectrum. The symmetrical substitution of the benzene ring with four electron-withdrawing chlorine atoms results in a single, observable proton—the N-H proton of the triazole ring. The analysis of this solitary signal provides critical information for confirming the successful synthesis and purity of this important compound.

Molecular Structure and the Predicted ¹H NMR Spectrum

The molecular structure of this compound is foundational to understanding its ¹H NMR spectrum. The molecule consists of a benzotriazole core where all four positions on the benzene ring are substituted with chlorine atoms.

Figure 2. Experimental workflow for ¹H NMR analysis.

Sample Preparation

-

Weighing the Sample: Accurately weigh between 5-25 mg of this compound into a clean, dry vial. [2][3]The use of a sufficient amount of sample is crucial for obtaining a good signal-to-noise ratio.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. [3][4]For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) are recommended due to their ability to dissolve the analyte and their relatively high boiling points. Gently agitate the vial to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube. Ensure that the sample height in the tube is between 40-50 mm. [4]4. Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Instrument Parameters and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Number of Scans: Typically 16 to 64 scans are adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual solvent peak. For DMSO-d₆, the residual peak appears at approximately 2.50 ppm, and for acetone-d₆, it is at 2.05 ppm. [5]4. Integration: Integrate the N-H signal to confirm the presence of a single proton.

Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 3,4,5,6-tetrachloro-1,2-diaminobenzene. While a specific protocol for this exact transformation is not readily available in the searched literature, a general procedure can be adapted from the synthesis of unsubstituted benzotriazole. [6]

Figure 3. Synthetic pathway to this compound.

Experimental Protocol:

-

Dissolution: Dissolve 3,4,5,6-tetrachloro-1,2-diaminobenzene in a mixture of glacial acetic acid and water.

-

Cooling: Cool the solution to approximately 5-10 °C in an ice bath with stirring.

-

Diazotization: Slowly add a solution of sodium nitrite in water to the cooled solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: Stir the reaction mixture at low temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Isolation: The product may precipitate from the reaction mixture upon completion. If so, it can be collected by filtration. Alternatively, the product can be extracted into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Conclusion

The ¹H NMR spectrum of this compound, though simple, provides definitive structural confirmation of this important molecule. The expected spectrum consists of a single, broad singlet at a significantly downfield chemical shift (>15.0 ppm), corresponding to the N-H proton of the triazole ring. This characteristic signal is a direct result of the strong electron-withdrawing nature of the four chlorine substituents. Adherence to the detailed experimental protocol provided in this guide will ensure the acquisition of high-quality, reproducible ¹H NMR data, which is essential for the characterization and quality control of this compound in research and drug development settings.

References

-

University of Wisconsin-Madison, Department of Chemistry. Notes on NMR Solvents. [Link]

-

Gomez, J. L., et al. (2020). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva. Journal of Visualized Experiments, (158), e61020. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

ChemSynthesis. This compound. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

ResearchGate. (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. Dalton Transactions, 46(34), 11434–11448. [Link]

-

National Center for Biotechnology Information. 1H-Benzotriazole. PubChem Compound Database. [Link]

-

Elguero, J., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Magnetic Resonance in Chemistry, 41(12), 983-990. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

-

ResearchGate. Synthesis of: (A) N-alkyl derivatives of 4,5,6,7-tetrabromo 1H-benzotriazole. [Link]

-

ResearchGate. ¹H-NMR of: (A) reaction mixture of benzotriazole (1a) with... [Link]

-